(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione (4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321833
InChI: InChI=1S/C23H15BrN2O4S2/c1-30-14-7-8-15-17(11-14)32-23(25-15)26-19(12-4-2-5-13(24)10-12)18(21(28)22(26)29)20(27)16-6-3-9-31-16/h2-11,19,28H,1H3
SMILES:
Molecular Formula: C23H15BrN2O4S2
Molecular Weight: 527.4 g/mol

(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16321833

Molecular Formula: C23H15BrN2O4S2

Molecular Weight: 527.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C23H15BrN2O4S2
Molecular Weight 527.4 g/mol
IUPAC Name 2-(3-bromophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C23H15BrN2O4S2/c1-30-14-7-8-15-17(11-14)32-23(25-15)26-19(12-4-2-5-13(24)10-12)18(21(28)22(26)29)20(27)16-6-3-9-31-16/h2-11,19,28H,1H3
Standard InChI Key XIWBQXLGDVDRNL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound is characterized by the molecular formula C₂₃H₁₅BrN₂O₄S₂ and a molecular weight of 527.4 g/mol. Its structural complexity arises from the fusion of a pyrrolidine-2,3-dione core with substituted aromatic and heteroaromatic groups. The presence of bromine at the 3-position of the phenyl ring and a methoxy group on the benzothiazole moiety contributes to its distinct electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₁₅BrN₂O₄S₂
Molecular Weight527.4 g/mol
IUPAC Name2-(3-Bromophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Canonical SMILESCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br

IUPAC Nomenclature and Structural Elucidation

The IUPAC name systematically describes the compound’s backbone: a pyrrol-5-one ring substituted at positions 1, 2, 3, and 4. Critical substituents include:

  • A 6-methoxy-1,3-benzothiazol-2-yl group at position 1.

  • A 3-bromophenyl group at position 2.

  • A hydroxy(thiophen-2-yl)methylidene moiety at position 4, which introduces conjugated π-electron systems.

The (4E) configuration specifies the geometry of the exocyclic double bond between C4 and the thiophene-containing substituent, influencing molecular rigidity and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the structure suggests a multi-step approach involving:

  • Pyrrolidine-2,3-dione Core Formation: Likely via cyclocondensation of α-keto acids with amines .

  • Benzothiazole Incorporation: Introduction of the 6-methoxy-1,3-benzothiazol-2-yl group through nucleophilic substitution or cross-coupling reactions .

  • Thiophene Functionalization: The hydroxy(thiophen-2-yl)methylidene group may be introduced via Knoevenagel condensation, leveraging the reactivity of the pyrrolidine-dione’s carbonyl groups.

Challenges include controlling stereoselectivity at the C4 position and minimizing side reactions during bromophenyl substitution .

Structural and Spectroscopic Analysis

X-ray Crystallography and Conformational Studies

Although crystallographic data for this specific compound is unavailable, analogous pyrrolidine-2,3-diones exhibit planar pyrrolidone rings with substituents adopting equatorial orientations to minimize steric strain . The thiophene ring likely participates in π-π stacking interactions, as observed in structurally related HDAC inhibitors .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).

  • NMR:

    • ¹H NMR: A singlet at δ 3.8–4.0 ppm (methoxy protons), multiplet signals for thiophene (δ 6.5–7.5 ppm), and downfield shifts for hydroxy protons (δ 10–12 ppm) .

    • ¹³C NMR: Carbonyl carbons at δ 170–190 ppm, with aromatic carbons in the δ 110–150 ppm range .

Compound ClassTargetIC₅₀ (nM)Source
Benzothiazole-pyronesHDAC112.3
Thiophene-carboxamidesPI3Kγ8.7

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